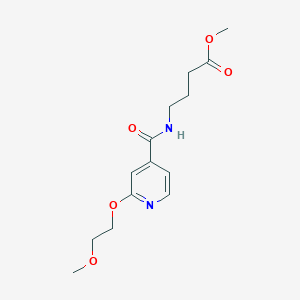
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate is a chemical compound with the molecular formula C13H16NNaO3. This compound is characterized by the presence of a sodium ion, a ketone group, and an amine group attached to a pentanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate typically involves the reaction of 5-oxo-5-(2-phenylethylamino)pentanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-oxo-5-(2-phenylethylamino)pentanoic acid and sodium hydroxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at room temperature.
Procedure: The 5-oxo-5-(2-phenylethylamino)pentanoic acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring. The reaction mixture is then allowed to stir for a few hours until the reaction is complete.
Isolation: The product is isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-5-(2-phenylethylamino)pentanoic acid.
Reduction: Formation of 5-hydroxy-5-(2-phenylethylamino)pentanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-oxo-5-(2-phenylethylamino)pentanoic acid
- 5-hydroxy-5-(2-phenylethylamino)pentanoate
- 5-oxo-5-(2-phenylethylamino)hexanoate
Uniqueness
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. This increased solubility can be particularly advantageous in biological and medicinal research, where aqueous solubility is often a critical factor.
Propriétés
IUPAC Name |
sodium;5-oxo-5-(2-phenylethylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHYSYCMWKUREL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)


![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)

![1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2379995.png)
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)

